Indium(2,2,6,6-tetramethyl-3,5-heptanedionatE) Indium(2,2,6,6-tetramethyl-3,5-heptanedionatE)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16548641
InChI: InChI=1S/3C11H19O2.In/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3
SMILES:
Molecular Formula: C33H57InO6
Molecular Weight: 664.6 g/mol

Indium(2,2,6,6-tetramethyl-3,5-heptanedionatE)

CAS No.:

Cat. No.: VC16548641

Molecular Formula: C33H57InO6

Molecular Weight: 664.6 g/mol

* For research use only. Not for human or veterinary use.

Indium(2,2,6,6-tetramethyl-3,5-heptanedionatE) -

Specification

Molecular Formula C33H57InO6
Molecular Weight 664.6 g/mol
IUPAC Name indium(3+);2,2,6,6-tetramethylheptane-3,5-dione
Standard InChI InChI=1S/3C11H19O2.In/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3
Standard InChI Key KXDXYTBCELBAEK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[In+3]

Introduction

Structural and Molecular Characteristics

Coordination Geometry and Ligand Architecture

The indium(III) ion in Indium(2,2,6,6-tetramethyl-3,5-heptanedionato) adopts a six-coordinate octahedral geometry, with each β-diketonate ligand binding via two oxygen atoms in a bidentate manner . The ligand, 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD), contributes significant steric bulk due to its four methyl groups, which encumber the metal center and influence reactivity. This steric hindrance reduces intermolecular interactions, enhancing the compound’s volatility—a critical trait for chemical vapor deposition (CVD).

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC33H57InO6\text{C}_{33}\text{H}_{57}\text{InO}_6
Molar Mass664.63 g/mol
Coordination Number6
Ligand DenticityBidentate

Spectroscopic and Thermal Properties

Fourier-transform infrared (FTIR) spectroscopy reveals strong absorption bands at 1600–1550 cm1^{-1} and 1520–1480 cm1^{-1}, corresponding to the asymmetric and symmetric stretching vibrations of the diketone’s carbonyl groups. Thermogravimetric analysis (TGA) demonstrates a single-step decomposition profile at 220–280°C, yielding indium(III) oxide (In2O3\text{In}_2\text{O}_3) as the primary residue. This controlled decomposition underpins its utility in thin-film applications.

Synthesis and Purification Strategies

Conventional Synthesis Routes

The compound is typically synthesized via the reaction of indium(III) chloride (InCl3\text{InCl}_3) with the deprotonated form of TMHD in anhydrous tetrahydrofuran (THF) or ethanol under inert conditions. The general reaction scheme is:

InCl3+3HTMHDBaseIn(TMHD)3+3HCl\text{InCl}_3 + 3\,\text{HTMHD} \xrightarrow{\text{Base}} \text{In(TMHD)}_3 + 3\,\text{HCl}

Stoichiometric control (1:3 molar ratio of InCl3\text{InCl}_3 to HTMHD) and temperatures of 60–80°C are critical to achieving yields exceeding 85%.

Advanced Purification Techniques

Post-synthesis purification employs fractional recrystallization from hexane/dichloromethane mixtures or column chromatography using silica gel. High-purity grades (>99.9%) are essential for electronic applications, necessitating stringent exclusion of trace metals and residual solvents.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield
Temperature70°CMaximizes ligand exchange
SolventAnhydrous THFEnhances solubility
Reaction Time12–16 hoursCompletes chelation

Functional Applications in Materials Science

Thin-Film Deposition via CVD

Indium(2,2,6,6-tetramethyl-3,5-heptanedionato) is a premier precursor for indium oxide films in transparent conducting oxides (TCOs). Its volatility (Vapor Pressure=0.1Torr at 150°C\text{Vapor Pressure} = 0.1\,\text{Torr at 150°C}) allows precise control over film thickness and stoichiometry. Films deposited at 400–500°C exhibit resistivity as low as 2×104Ωcm2 \times 10^{-4}\,\Omega\cdot\text{cm} with >80% optical transparency.

Catalytic and Organic Synthesis Applications

The compound catalyzes Michael addition reactions and aldol condensations, leveraging the Lewis acidity of the indium center. In cross-coupling reactions, it facilitates C–C bond formation with turnover numbers (TON) exceeding 103^3.

Comparative Analysis with Analogous Metal β-Diketonates

Table 3: Performance Metrics in Thin-Film Deposition

CompoundDecomposition Temp (°C)Film Resistivity (Ωcm\Omega\cdot\text{cm})
In(TMHD)3_3220–2802×1042 \times 10^{-4}
Al(acac)3_3180–2205×1035 \times 10^{-3}
Ga(TMHD)3_3250–3001×1031 \times 10^{-3}

Indium(2,2,6,6-tetramethyl-3,5-heptanedionato) outperforms aluminum and gallium analogs in resistivity and thermal stability, making it preferable for high-performance optoelectronics .

Challenges and Future Directions

Emerging Applications in Flexible Electronics

Recent studies explore its use in roll-to-roll processed flexible displays, where low-temperature deposition (<150°C) is critical. Plasma-enhanced CVD techniques have reduced decomposition temperatures to 120°C while maintaining film quality .

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